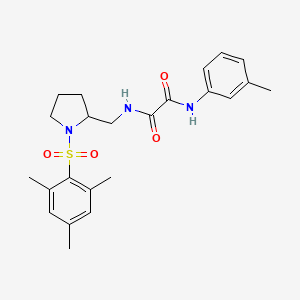
N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(benzo[d]thiazol-6-yl)-5-bromothiophene-2-carboxamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazole derivatives have been synthesized and evaluated for various pharmacological activities, including anti-inflammatory and analgesic activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives have been involved in various chemical reactions. For instance, the amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques. For instance, the yield, melting point, and IR spectrum of a benzothiazole derivative were reported .Applications De Recherche Scientifique
Antibacterial Properties : Novel analogs of benzo[d]thiazolyl compounds have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also tested for cytotoxic activity against mammalian cell lines, showing antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).
Antitumor Activity : A series of benzo[d]thiazolyl compounds have demonstrated significant antitumor effects. Specifically, certain compounds within this series inhibited the in vitro growth of human tumor cells, highlighting their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
Anti-Mycobacterial Chemotypes : Benzo[d]thiazole-2-carboxamides have been identified as new anti-mycobacterial chemotypes, with certain compounds showing potent anti-tubercular activity against Mycobacterium tuberculosis strains (Pancholia et al., 2016).
Potential EGFR Inhibitors : A series of benzo[d]thiazole-2-carboxamide derivatives have been synthesized and evaluated as potential epidermal growth factor receptor (EGFR) inhibitors. Several compounds showed moderate to excellent potency against cancer cell lines, with minimal cytotoxic effects on normal cells (Zhang et al., 2017).
Apoptosis Induction in Colorectal Tumor Cells : Thiazolides, a class of anti-infectious agents, have shown the ability to induce apoptosis in colon carcinoma cell lines. This suggests a different molecular target in intestinal pathogens and colon cancer cells (Brockmann et al., 2014).
BCATm Inhibitors for In Vivo Study : Compounds, including 5-bromothiophene-2-carboxamido derivatives, have been identified as potent and selective BCATm inhibitors. These compounds have shown promising results in raising blood levels of branched chain amino acids after oral administration in mice, indicating potential therapeutic applications (Deng et al., 2016).
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-11-4-3-9(18-11)12(16)15-7-1-2-8-10(5-7)17-6-14-8/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLGYYULKQBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)


![phenacyl 4-acetamido-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B2818727.png)
![4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2818728.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2818729.png)

![5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide](/img/structure/B2818731.png)

![(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2818735.png)
![METHYL 4-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE](/img/structure/B2818736.png)
![Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2818739.png)

